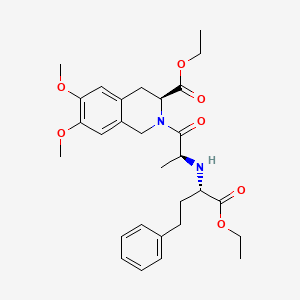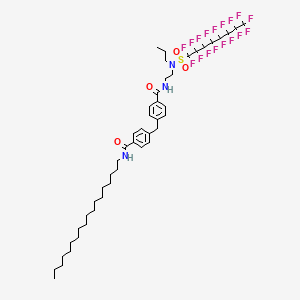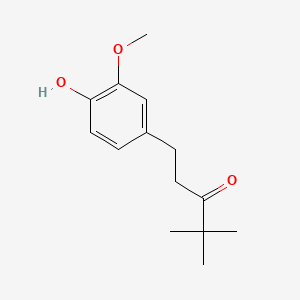
1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydroxy group, a methoxy group, and a dimethylpentanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one typically involves the alkylation of a precursor compound. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable alkylating agent under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide with potassium carbonate as a base, followed by refluxing for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed:
- Oxidation of the hydroxy group forms 4-hydroxy-3-methoxybenzaldehyde.
- Reduction of the carbonyl group forms 1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethylpentanol.
- Substitution reactions yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Hydroxy-3-methoxyphenylacetonitrile: Shares a similar phenolic structure but differs in its nitrile group.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-:
Uniqueness: 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
106174-97-4 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5,7,9,15H,6,8H2,1-4H3 |
InChI Key |
UQICWCMGJKDDEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



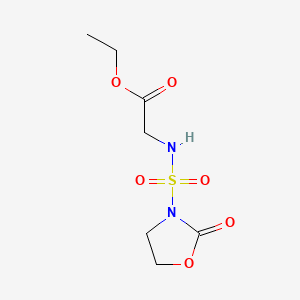
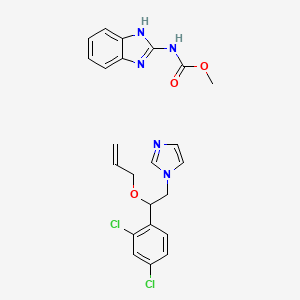
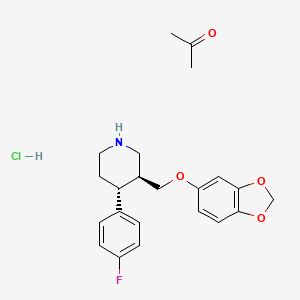
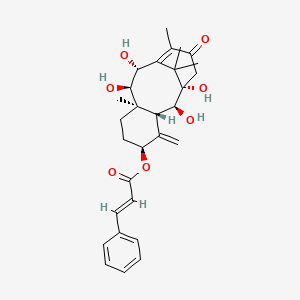
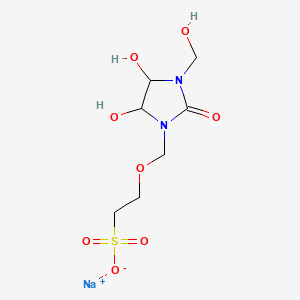
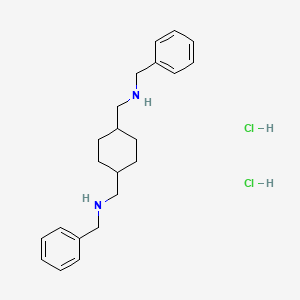


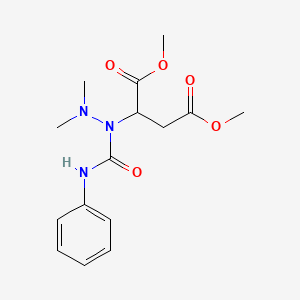
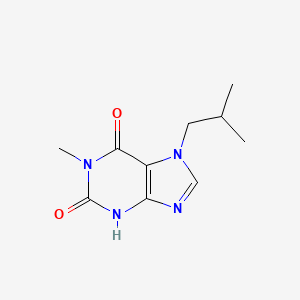
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)
